molecular formula C24H21N3O3 B2941645 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105236-48-3

3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No. B2941645
CAS RN: 1105236-48-3
M. Wt: 399.45
InChI Key: GFHGMINFUNKXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Sigma-2 Receptor Probe Development

Compounds structurally similar to 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide have been investigated for their potential as sigma-2 receptor probes. For instance, radiolabeled benzamide analogues have demonstrated high affinity for sigma-2 receptors, making them useful ligands for studying these receptors in vitro, which could have implications for tumor diagnosis and the development of novel therapeutics (Jinbin Xu et al., 2005).

Antimicrobial Activity

Quinazolinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a variety of microbial strains, suggesting their potential application in developing new antimicrobial agents (O. M. Habib et al., 2013).

Anticancer and Antiproliferative Activities

Research into compounds within the same family has revealed their potential as anticancer agents. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, suggesting its role in inhibiting cancer cell growth through the disruption of microtubule formation (Hidemitsu Minegishi et al., 2015). Another study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, evaluating them for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significant activity, highlighting the therapeutic potential of quinazoline derivatives in various medical conditions (M. Rahman et al., 2014).

Hybrid Molecule Development

There has been an interest in developing hybrid molecules that combine the structural features of quinazoline derivatives with other pharmacophores to target multiple biological pathways simultaneously. This approach has led to the synthesis of compounds with enhanced pharmacological activities, including antitumor effects (C. Abate et al., 2011).

properties

IUPAC Name

3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-7-10-19(11-8-15)27-16(2)25-22-12-9-18(14-21(22)24(27)29)26-23(28)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGMINFUNKXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide

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